2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid
Description
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a synthetic organic compound characterized by the presence of an acetamido group, a pyrrolidine ring, and a butanoic acid moiety
Properties
IUPAC Name |
2-acetamido-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)11-8(10(15)16)6-9(14)12-4-2-3-5-12/h8H,2-6H2,1H3,(H,11,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVFRHLQUFRJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the acetamido and butanoic acid groups. One common method involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(pyrrolidin-1-yl)butanoic acid: Lacks the acetamido group, which may affect its biological activity.
N-Acetylpyrrolidine: Contains the pyrrolidine ring and acetamido group but lacks the butanoic acid moiety.
Succinic anhydride derivatives: Similar backbone structure but different functional groups.
Uniqueness
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the acetamido and butanoic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid (CAS Number: 2097944-18-6) is a synthetic organic compound notable for its structural features, including an acetamido group, a pyrrolidine ring, and a butanoic acid moiety. This compound's unique combination of functional groups contributes to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H16N2O4, with a molecular weight of approximately 228.25 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H16N2O4 |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 2097944-18-6 |
The biological activity of this compound is primarily attributed to its interactions with sodium channels and other molecular targets. Similar compounds have been noted for their roles as sodium channel blockers, which can influence neuronal excitability and muscle contraction. The efficacy and stability of this compound are influenced by environmental factors such as pH and temperature, which can affect its interaction with biological systems.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been utilized in studies focused on enzyme inhibition, particularly in the context of protein interactions.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be relevant in treating neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have shown activity against various bacterial strains, suggesting that this compound could also possess antimicrobial properties.
Case Studies
A notable study explored the effects of related compounds on cancer cell lines, demonstrating that modifications in structure significantly impacted biological activity. For instance, compounds with similar backbones exhibited varying degrees of potency against cancer cells . While specific data on this compound is limited, these findings suggest that it may also exhibit selective cytotoxicity.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | Lacks acetamido group | Reduced biological activity |
| N-Acetylpyrrolidine | Contains pyrrolidine and acetamido but no butanoic acid | Moderate activity |
| Succinic anhydride derivatives | Similar backbone but different functional groups | Varies widely in biological effects |
The presence of both the acetamido and butanoic acid groups in this compound enhances its potential for diverse interactions within biological systems, making it a valuable candidate for further research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
